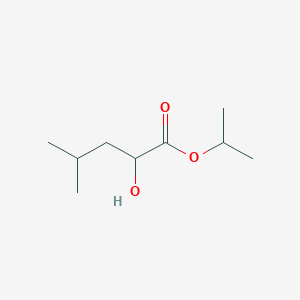

Isopropyl 2-hydroxy-4-methylpentanoate

Descripción general

Descripción

Isopropyl 2-hydroxy-4-methylpentanoate is an organic compound with the molecular formula C9H18O3 and a molecular weight of 174.24 g/mol . It is classified as an ester, specifically an isopropyl ester of 2-hydroxy-4-methylpentanoic acid . This compound is used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Isopropyl 2-hydroxy-4-methylpentanoate can be synthesized through esterification reactions. One common method involves the reaction of 2-hydroxy-4-methylpentanoic acid with isopropanol in the presence of an acid catalyst such as sulfuric acid . The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapor is condensed back to liquid to ensure complete reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production scale .

Análisis De Reacciones Químicas

Types of Reactions

Isopropyl 2-hydroxy-4-methylpentanoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.

Major Products

Oxidation: Formation of 2-keto-4-methylpentanoic acid or 2-hydroxy-4-methylpentanoic acid.

Reduction: Formation of 2-hydroxy-4-methylpentanol.

Substitution: Formation of isopropyl 2-amino-4-methylpentanoate.

Aplicaciones Científicas De Investigación

Agricultural Applications

a. Growth Promoter in Livestock

Recent studies have investigated the use of isopropyl 2-hydroxy-4-methylpentanoate as a growth promoter in livestock, particularly in cattle. Research indicated that this compound positively influences ruminal fermentation and nutrient digestibility, leading to improved growth performance in beef cattle. A study conducted with Angus steers demonstrated that supplementation with this ester resulted in enhanced plasma biochemical parameters and microbial composition in the rumen .

b. Plant Growth Regulation

In addition to its effects on livestock, this compound is being explored for its potential as a plant growth regulator. Preliminary findings suggest that it may enhance root development and overall plant vigor, although further research is needed to establish optimal application rates and mechanisms of action.

Pharmaceutical Applications

a. Drug Formulation

This compound serves as an excipient in pharmaceutical formulations. Its properties as a solvent and stabilizer make it suitable for various drug delivery systems, including transdermal patches and injectable solutions. The compound's ability to enhance the solubility of poorly soluble drugs has been highlighted in several studies, making it a valuable component in modern pharmaceutical development .

b. Metabolism Studies

This compound is also significant in pharmacokinetic studies due to its metabolic pathways. It is metabolized into other biologically active compounds, which can be crucial for understanding drug interactions and efficacy . Research on its metabolites provides insights into how it may influence therapeutic outcomes.

Industrial Applications

a. Solvent and Viscosity Adjuster

In industrial settings, this compound is utilized as a solvent and viscosity adjuster in coatings and adhesives. Its properties allow for effective dissolution of various polymers and resins, enhancing the performance of paints, lacquers, and sealants . The compound's low toxicity profile makes it an attractive alternative to more hazardous solvents.

b. Chemical Intermediate

The compound serves as an intermediate in the synthesis of other chemicals, including mesityl oxide and hexalene glycol. Its role in chemical manufacturing processes underscores its versatility and importance within the industry .

Case Studies

Mecanismo De Acción

The mechanism of action of isopropyl 2-hydroxy-4-methylpentanoate involves its interaction with specific molecular targets and pathways. For instance, it may act as a substrate for esterases, enzymes that hydrolyze ester bonds, leading to the release of 2-hydroxy-4-methylpentanoic acid and isopropanol . This interaction can influence various biochemical pathways and cellular processes.

Comparación Con Compuestos Similares

Isopropyl 2-hydroxy-4-methylpentanoate can be compared with other similar compounds such as:

- Isopropyl 2-hydroxy-4-methylbutanoate

- Isopropyl 2-hydroxy-4-methylhexanoate

- Isopropyl 2-hydroxy-4-methylheptanoate

These compounds share similar structural features but differ in the length of the carbon chain, which can influence their chemical properties and reactivity . This compound is unique due to its specific carbon chain length and the presence of both hydroxyl and ester functional groups, making it versatile for various applications .

Actividad Biológica

Isopropyl 2-hydroxy-4-methylpentanoate, a compound with the chemical formula C8H16O3, has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies that highlight its applications in various fields.

This compound is an ester derived from isopropanol and 2-hydroxy-4-methylpentanoic acid. It is primarily utilized as a building block in organic synthesis and as a reagent in esterification reactions. The compound can undergo various chemical transformations, including oxidation, reduction, and nucleophilic substitution, which can influence its biological activity.

Table 1: Chemical Reactions of this compound

| Reaction Type | Description |

|---|---|

| Oxidation | Hydroxyl group can be oxidized to form a ketone or carboxylic acid. |

| Reduction | Ester group can be reduced to form the corresponding alcohol. |

| Substitution | Ester group can undergo nucleophilic substitution to form different esters or amides. |

The biological activity of this compound is believed to involve its interaction with specific enzymes and metabolic pathways. It may act as a substrate for esterases, leading to the hydrolysis of ester bonds and the release of bioactive metabolites such as 2-hydroxy-4-methylpentanoic acid and isopropanol. These metabolites may have their own biological effects, potentially influencing metabolic processes and cellular functions.

Biological Activity

Research has indicated that this compound exhibits various biological activities, including:

- Antioxidant Properties : The compound has been studied for its ability to scavenge free radicals, which may contribute to cellular protection against oxidative stress.

- Anti-inflammatory Effects : Preliminary studies suggest that it may modulate inflammatory pathways, although detailed mechanisms remain to be fully elucidated.

- Metabolic Effects : As a potential precursor in metabolic pathways, it may influence lipid metabolism and energy production.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- A study on ruminal fermentation in cattle indicated that supplementation with related compounds improved microbial composition and nutrient digestibility, suggesting potential benefits in livestock nutrition .

- Another investigation into the metabolic effects of similar esters showed alterations in plasma metabolite profiles in dairy cows, indicating that these compounds could enhance methionine levels and overall protein synthesis .

Comparison with Similar Compounds

This compound can be compared with other esters such as:

| Compound | Structure | Biological Activity |

|---|---|---|

| Isopropyl 2-hydroxy-4-methylbutanoate | C8H16O3 | Similar antioxidant properties |

| Isopropyl 2-hydroxy-4-methylhexanoate | C10H20O3 | Potential anti-inflammatory effects |

| Isopropyl 2-hydroxy-4-methylheptanoate | C9H18O3 | Effects on lipid metabolism |

These compounds share structural similarities but differ in their carbon chain length, which can affect their reactivity and biological properties.

Propiedades

IUPAC Name |

propan-2-yl 2-hydroxy-4-methylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O3/c1-6(2)5-8(10)9(11)12-7(3)4/h6-8,10H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQIAGTIGPQKFBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)OC(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90462592 | |

| Record name | DL-Leucic Acid Isopropyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90462592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156276-25-4 | |

| Record name | DL-Leucic Acid Isopropyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90462592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.